Cefcapene pivoxil
Overview
Description
Cefcapene pivoxil is an oral, third-generation cephalosporin antibiotic with a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria . It is a prodrug that is converted into its active form, cefcapene, in the body. This compound is particularly effective against Staphylococcus aureus and is used to treat various infections, including respiratory tract infections, skin infections, and urinary tract infections .
Mechanism of Action
Target of Action
Cefcapene pivoxil, like other cephalosporins, primarily targets the bacterial cell wall. It has a high affinity for penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall .
Mode of Action
This compound is a prodrug that is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefcapene . The bactericidal activity of cefcapene results from the inhibition of cell wall synthesis via its affinity for PBPs . It is stable in the presence of a variety of β-lactamases, including penicillinases and some cephalosporinases .
Biochemical Pathways
This compound interferes with the final step of bacterial cell wall synthesis, which involves cross-linking of the peptidoglycan layer. This disruption in the cell wall structure causes the bacterial cell to become unstable and eventually leads to cell lysis and death .
Pharmacokinetics
This compound is an ester-type oral cephem antibiotic . After oral administration, it is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefcapene . The pharmacokinetic parameters such as AUClast, AUCinf, and Cmax were calculated in a study . The fractions of the drug excreted in urine unchanged were 31.5% - 42.9% .
Result of Action
The result of this compound’s action is the effective treatment of a wide range of infections such as skin, respiratory tract, urinary tract, gynecologic, and dental/oral surgical infections . It exhibits potent in vitro and in vivo activity against both Gram-positive and Gram-negative bacteria .
Biochemical Analysis
Biochemical Properties
Cefcapene pivoxil contains a carbamoyloxymethyl group at the C3 position, which determines its antibacterial activity against Staphylococcus aureus . It is effective against fluoroquinolone-non-susceptible bacteria .
Cellular Effects
This compound is used to treat a wide range of bacterial infections including the skin, respiratory organ, urinary tract, gynecology, dental and oral surgical infections . It has been shown to be effective in treating acute uncomplicated cystitis .
Molecular Mechanism
Like other cephalosporins, it is known to inhibit bacterial cell wall synthesis , which results in the weakening of the bacterial cell wall and causes cell lysis .
Temporal Effects in Laboratory Settings
This compound, similar to other cephalosporins, was subjected to stress conditions of degradation in aqueous solutions including hydrolysis, oxidation, and thermal degradation . The stability-indicating LC assay method was developed and validated for quantitative determination of this compound in the presence of degradation products formed during forced degradation studies .
Dosage Effects in Animal Models
While there are no specific studies on the dosage effects of this compound in animal models, a study on a related compound, cefditoren pivoxil, in dogs showed that the pharmacokinetic and pharmacodynamic properties were investigated at three different dose levels .
Metabolic Pathways
It is known that cephalosporins are primarily eliminated via the kidney .
Transport and Distribution
It is known that cephalosporins are primarily eliminated via the kidney .
Subcellular Localization
As a cephalosporin, it is known to act on the bacterial cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cefcapene pivoxil involves multiple steps. One common method starts with 7β-aminocephalosporanic acid (7-ACA), which undergoes several reactions to form the final product . The process includes:
Reaction with Methanesulfonyl Chloride: 7-ACA is dissolved in pyridine and reacted with methanesulfonyl chloride to form an intermediate compound.
Reaction with Proline and Diisopropylamine: The intermediate compound reacts with proline and diisopropylamine to form another intermediate.
Reaction with Potassium Carbonate: This intermediate reacts with potassium carbonate to form yet another intermediate.
Reaction with Chlorosulfonyl Isocyanate: The intermediate reacts with chlorosulfonyl isocyanate in the presence of diisopropylamine.
Final Reaction with Iodomethyl Pivalate: The final intermediate reacts with iodomethyl pivalate in dimethylformamide (DMF) in the presence of potassium phosphate and copper acetate to form this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced techniques to ensure high yield and purity. One method involves the use of a centrifugal coating granulator to prepare drug-containing pellet granules, which helps in reducing dust and increasing the yield of the finished product .
Chemical Reactions Analysis
Cefcapene pivoxil undergoes various chemical reactions, including:
Hydrolysis: The compound is susceptible to hydrolysis in aqueous solutions, leading to the formation of degradation products.
Oxidation: It can undergo oxidation, which also results in degradation.
Thermal Degradation: The compound is sensitive to thermal degradation, which affects its stability.
Common reagents used in these reactions include citric acid, potassium chloride, and acetonitrile . The major products formed from these reactions are various degradation products that can be analyzed using stability-indicating HPLC methods .
Scientific Research Applications
Cefcapene pivoxil has several scientific research applications:
Comparison with Similar Compounds
Cefcapene pivoxil is often compared with other cephalosporins, such as cefteram pivoxil and amoxicillin . While all these compounds are effective against bacterial infections, this compound has a broader spectrum of activity and is particularly effective against Staphylococcus aureus . Additionally, this compound has been shown to have similar efficacy and safety profiles compared to cefteram pivoxil in clinical studies .
List of Similar Compounds
Properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O8S2/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29)/b12-6-/t14-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPAABNYMHNFJG-QDVBXLKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049134 | |
Record name | Cefcapene pivoxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105889-45-0 | |
Record name | Cefcapene pivoxil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105889450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefcapene pivoxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFCAPENE PIVOXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I8MJ56XFQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.